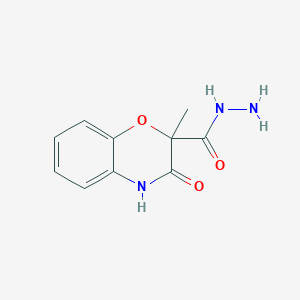

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound that falls within the class of 1,4-benzoxazine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of such compounds typically includes a benzoxazine core, which is a heterocyclic system containing oxygen and nitrogen atoms within a fused benzene ring .

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives can be achieved through various methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, which leads to the formation of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with significant stereoselectivity . Another method for synthesizing enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides involves the cyclization of monomethyl malonates with nitrophenoxy groups . Additionally, the aza-Wittig reaction followed by carbodiimide-mediated ring closure and enol-induced ring interconversion has been used to synthesize 4-methylene-4H-3,1-benzoxazines, which are structurally related to 1,4-benzoxazines .

Molecular Structure Analysis

The molecular structure of 1,4-benzoxazine derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. The configuration around the double bond of major stereoisomers has been established through X-ray analysis . NMR structural studies have provided insights into the conformational preferences of the oxazine ring, revealing that the N-methyl group is predominantly axial in 3,4-dihydro-3-methyl-2H-1,3-benzoxazines10.

Chemical Reactions Analysis

The reactivity of 1,4-benzoxazine derivatives can be influenced by various substituents attached to the oxazine ring. For instance, the presence of activating or deactivating groups can significantly affect the stability and chemical reactivity of these compounds, as evidenced by studies on the vibrational properties and frontier orbital analyses of benzoxazin-4-one derivatives . The aza-Wittig reaction is another example of a chemical transformation that can be used to generate benzoxazine derivatives, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are closely related to their molecular structure. The presence of substituents can modulate the lipophilicity of these compounds, which in turn affects their biological activities. For example, compounds with greater lipophilicity, such as N-methyl analogues, have been found to possess higher anti-bacterial activities . The conformational analysis of the oxazine ring, as determined by NMR data, also plays a crucial role in understanding the physical properties of these molecules 10.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

Research has indicated the potential of benzoxazinyl derivatives, including compounds structurally related to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, as potent antimicrobials and antioxidants. A study by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes and evaluated their in vitro antimicrobial and antioxidant studies, demonstrating significant activity in these areas (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis and Pharmaceutical Applications

The synthesis of benzoxazine derivatives and their pharmaceutical applications has been a focus of research. Dabholkar & Gavande (2003) discussed the microwave-catalyzed synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones, highlighting the enhanced reaction rate and improved yields under microwave irradiation compared to conventional methods (Dabholkar & Gavande, 2003).

Antibacterial Activity

Kadian, Maste, & Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The study found that specific compounds showed good activity against certain strains, indicating the potential for developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Enzymatic Studies

Prasad et al. (2006) conducted a study on the lipase-catalyzed resolution of novel benzoxazine derivatives. They observed that specific enzymes could efficiently catalyze the enantioselective deacetylation of these compounds, suggesting potential applications in biocatalysis and chiral synthesis (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, Patkar, & Parmar, 2006).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, showing potent analgesic and anti-inflammatory activities in animal studies. This research provides insights into the therapeutic potential of these compounds in pain and inflammation management (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .

Mode of Action

It’s worth noting that similar compounds have been shown to exist in both trans and cis isomers , which could potentially influence their interaction with targets.

Result of Action

Similar compounds have been used in the design of peptidomimetics with antagonistic activity at the platelet fibrinogen receptor , suggesting potential anticoagulant effects.

Eigenschaften

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-10(9(15)13-11)8(14)12-6-4-2-3-5-7(6)16-10/h2-5H,11H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWBVRIKVFBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)

![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)